Phenol, 2-bromo-6-chloro-4-ethyl-

Description

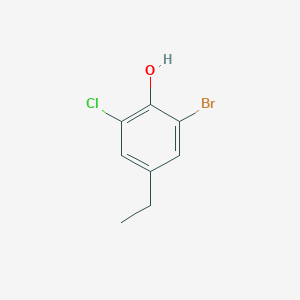

Phenol, 2-bromo-6-chloro-4-ethyl- (IUPAC name: 2-bromo-6-chloro-4-ethylphenol) is a halogenated phenolic compound with a molecular formula of C₈H₈BrClO and a molecular weight of 235.5 g/mol. The compound features a hydroxyl group at position 1 of the benzene ring, with bromine (Br) at position 2, chlorine (Cl) at position 6, and an ethyl (-CH₂CH₃) substituent at position 4 (para to the hydroxyl group).

Properties

CAS No. |

57018-11-8 |

|---|---|

Molecular Formula |

C8H8BrClO |

Molecular Weight |

235.50 g/mol |

IUPAC Name |

2-bromo-6-chloro-4-ethylphenol |

InChI |

InChI=1S/C8H8BrClO/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3 |

InChI Key |

FCMQLFSNSPWIAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Br)O)Cl |

Origin of Product |

United States |

Biological Activity

Phenol, 2-bromo-6-chloro-4-ethyl-, is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: CHBrClO

- Molecular Weight: 269.54 g/mol

The compound features a bromine atom at the 2-position, a chlorine atom at the 6-position, and an ethyl group at the 4-position of the phenolic ring. These substitutions influence its reactivity and biological activity.

The biological activity of Phenol, 2-bromo-6-chloro-4-ethyl-, is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Receptor Modulation: It can interact with neurotransmitter receptors, impacting signaling pathways related to neurological functions.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Properties

These results indicate that Phenol, 2-bromo-6-chloro-4-ethyl-, has varying degrees of effectiveness against different microbial strains.

Case Studies

-

Neuroprotective Effects:

A study investigated the neuroprotective potential of this compound in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death when treated with Phenol, 2-bromo-6-chloro-4-ethyl-, suggesting its potential use in treating neurodegenerative diseases . -

Cytotoxicity Assessment:

In vitro cytotoxicity tests revealed that at higher concentrations (≥100 µM), the compound exhibited cytotoxic effects on human cancer cell lines, indicating its potential as an anticancer agent .

Applications in Research and Medicine

Phenol, 2-bromo-6-chloro-4-ethyl-, is being explored for various applications:

- Drug Development: Its interactions with biological targets make it a candidate for developing new therapeutic agents.

- Agricultural Chemicals: The compound's antimicrobial properties suggest potential use as a pesticide or fungicide.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of phenol, 2-bromo-6-chloro-4-ethyl- with structurally related halogenated phenols:

Key Observations :

- Molecular Weight : The ethyl substituent in the target compound increases its molecular weight compared to methyl or hydrogen analogs.

- Steric Effects : The ethyl group at position 4 introduces greater steric hindrance, which may influence reactivity in electrophilic substitution reactions.

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: Bromine and chlorine substituents deactivate the aromatic ring, directing further substitutions to meta positions relative to existing groups.

- Intramolecular Interactions: In Schiff-base derivatives of analogous bromo-chloro phenols (e.g., (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol), intramolecular O-H···N hydrogen bonding and weak C-H···Cl interactions stabilize the molecular conformation . Similar interactions are expected in the target compound.

- DFT Studies : Computational analyses of related compounds reveal that substituents significantly affect dipole moments and frontier molecular orbitals. For example, the ethyl group in the target compound may alter the HOMO-LUMO gap compared to ethynyl or methyl analogs, impacting redox behavior .

Crystallographic and Spectroscopic Data

- X-ray Diffraction: Analogous bromo-chloro phenols (e.g., 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol) form monoclinic crystal systems with intermolecular hydrogen bonds stabilizing the lattice . The ethyl group in the target compound may disrupt such packing, leading to distinct crystallinity.

- IR and NMR Spectroscopy : Bromine and chlorine substituents in similar compounds produce characteristic absorption bands in IR spectra (e.g., C-Br stretch at ~560 cm⁻¹) and distinct chemical shifts in ¹H NMR (e.g., deshielded aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.